molecular formula C18H20N2O2S B2602859 N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1203275-95-9

N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No.: B2602859
CAS No.: 1203275-95-9
M. Wt: 328.43
InChI Key: BWIBFUGDYQUSOI-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the formation of the thiophene ring, which can be achieved through the Paal-Knorr synthesis or the Gewald reaction . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxalamide group can produce the corresponding amine derivatives.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene sulfoxide and thiophene sulfone share the thiophene ring structure.

    Cyclopropyl Derivatives: Compounds containing the cyclopropyl group, such as cyclopropylamine, are structurally related.

    Oxalamide Derivatives: Other oxalamide compounds, such as N,N’-diethyl oxalamide, have similar functional groups.

Uniqueness

N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is unique due to its combination of aromatic, heterocyclic, and cyclopropyl structures. This combination of features gives it distinct chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-12-5-6-14(10-13(12)2)20-17(22)16(21)19-11-18(7-8-18)15-4-3-9-23-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIBFUGDYQUSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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